Serotonin Transporter Release Potency: IMP (EC₅₀ 19 nM) vs. para-Chloroamphetamine (IC₅₀ 0.49 μM) vs. para-Iodoamphetamine (IC₅₀ 1 μM)
(4-Iodophenyl)-isopropylamine (iofetamine/IMP) induces 5-HT release via the serotonin transporter (SERT) with an EC₅₀ of 19 nM in rat brain synaptosomes, representing a 26-fold higher potency than para-chloroamphetamine (PCA) at inhibiting [³H]-5-HT uptake (SERT IC₅₀ ≈ 0.49 μM) and approximately 53-fold higher potency than its primary amine metabolite para-iodoamphetamine (PIA; IC₅₀ ≈ 1 μM for serotonin uptake inhibition) [1][2][3]. The N-isopropyl substitution on the 4-iodoamphetamine scaffold thus dramatically enhances SERT-mediated release potency relative to the primary amine. Notably, IMP's DAT IC₅₀ is 6.66 μM, yielding a DAT/SERT potency ratio of approximately 350:1 in favor of serotonergic activity — a selectivity profile that far exceeds the ~30:1 ratio of unsubstituted amphetamine and the ~3.6:1 ratio of 4-fluoroamphetamine [4].
| Evidence Dimension | SERT-mediated serotonin release/uptake inhibition potency |
|---|---|
| Target Compound Data | IMP: EC₅₀ = 19 nM (5-HT release); PIA: IC₅₀ = 1 μM (5-HT uptake inhibition) |
| Comparator Or Baseline | PCA: SERT IC₅₀ = 0.49 μM; amphetamine: SERT IC₅₀ = 51 μM; 4-fluoroamphetamine: SERT IC₅₀ = 14 μM; IMP DAT IC₅₀ = 6,660 nM |
| Quantified Difference | IMP SERT release potency ~26× PCA; ~53× PIA; ~2,684× amphetamine at SERT; DAT/SERT ratio ~350 vs. ~30 (amphetamine) and ~3.6 (4-FA) |
| Conditions | Rat brain synaptosomes; [³H]5-HT release assay (EC₅₀) and [³H]5-HT uptake inhibition (IC₅₀); human recombinant SERT for PCA and 4-FA data in HEK293 cells |
Why This Matters
The extreme serotonergic selectivity of IMP (DAT/SERT ~350) enables radiotracer localization driven primarily by cerebral perfusion and nonspecific binding rather than dopaminergic off-target accumulation, which is critical for quantitative SPECT cerebral blood flow measurement.
- [1] BindingDB: CHEMBL3330640. 5-HTT-mediated 5-HT release in rat brain synaptosomes — EC₅₀ 19 nM; DAT-mediated DA release IC₅₀ 6,660 nM. BindingDB Accession BDBM50025214. View Source
- [2] Nichols DE, Johnson MP, Oberlender R. 5-Iodo-2-aminoindan, a nonneurotoxic analogue of p-iodoamphetamine. Pharmacol Biochem Behav. 1991;38(1):135-139. PIA had ~2× the potency of PCA as inhibitor of [³H]-5-HT uptake in rat brain cortical synaptosomes. View Source
- [3] Fuller RW, Snoddy HD, Snoddy AM, Hemrick SK, Wong DT, Molloy BB. p-Iodoamphetamine as a serotonin depletor in rats. J Pharmacol Exp Ther. 1980;212(1):115-119. PIA IC₅₀ ≈ 1 μM for [¹⁴C]serotonin uptake in rat brain synaptosomes. View Source
- [4] Luethi D, Liechti ME, Maissen CP, et al. Para-halogenation affects monoamine transporter inhibition properties and hepatocellular toxicity of amphetamines and methcathinones. Front Pharmacol. 2019;10:438. Table 1: SERT IC₅₀ values — amphetamine 51 μM, 4-FA 14 μM, 4-CA 0.49 μM; DAT/SERT ratios. View Source
